3,7-Diazabicyclo[3.3.1]nonane

Catalog No.
S574102
CAS No.
280-74-0
M.F
C7H14N2
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,7-Diazabicyclo[3.3.1]nonane

CAS Number

280-74-0

Product Name

3,7-Diazabicyclo[3.3.1]nonane

IUPAC Name

3,7-diazabicyclo[3.3.1]nonane

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C7H14N2/c1-6-2-8-4-7(1)5-9-3-6/h6-9H,1-5H2

InChI Key

PTPQJKANBKHDPM-UHFFFAOYSA-N

SMILES

C1C2CNCC1CNC2

Synonyms

3,7-diazabicyclo(3.3.1)nonane

Canonical SMILES

C1C2CNCC1CNC2

Organic Synthesis and Catalysis

DBN serves as a versatile nucleophilic catalyst in various organic reactions, including:

  • Alkylation reactions: DBN efficiently activates alkylating agents, promoting the formation of carbon-carbon bonds.
  • Acylation reactions: DBN facilitates the introduction of acyl groups (R-CO-) onto organic molecules.
  • Ring-opening reactions: DBN can be employed to open certain cyclic structures, enabling further functionalization.

Its basicity and steric hindrance profile allow DBN to selectively bind to specific reaction sites, enhancing reaction efficiency and product yield.

Medicinal Chemistry and Drug Discovery

DBN finds applications in medicinal chemistry due to its ability to:

  • Form salts with various organic acids: This property is crucial in the development and characterization of potential drug candidates, as it allows for improved solubility and stability.
  • Mimic biologically relevant functionalities: DBN's structural resemblance to certain natural molecules makes it a valuable tool for studying biological processes and designing new drugs.

Furthermore, DBN derivatives have been explored for their potential antimicrobial and anticancer activities.

Material Science and Polymer Chemistry

DBN demonstrates potential in material science and polymer chemistry due to its:

  • Ability to coordinate with metal ions: This property allows for the design of novel metal-organic frameworks (MOFs) with tailored properties for applications like gas storage and catalysis.
  • Potential as a monomer or building block: DBN can be incorporated into polymer structures, potentially leading to materials with enhanced properties such as thermal stability or conductivity.

3,7-Diazabicyclo[3.3.1]nonane, commonly referred to as bispidine, is a bicyclic compound characterized by its unique two-nitrogen framework. This compound features a bicyclic structure that consists of a nonane backbone with two nitrogen atoms positioned at the 3 and 7 positions. The structural formula can be represented as C₈H₁₄N₂, and it is known for its ability to form stable complexes with various metal ions, which contributes to its significance in coordination chemistry.

The mechanism of action of DABCN depends heavily on the nature of the substituent groups attached to the nitrogen atoms. Substituted DABCNs can act as ligands, complexing with metal ions. They can also act as Brønsted-Lowry bases due to the lone pair electrons on the nitrogen atoms. The specific mechanism depends on the application and the interacting molecules [].

For instance, some DABCN derivatives have been studied for their potential as CO2 capture materials. The mechanism likely involves the formation of reversible hydrogen bonds between the nitrogens in the DABCN and the CO2 molecule [].

  • Mild to moderate toxicity upon ingestion, inhalation, or skin contact [].
  • Flammability: Organic compounds with similar structures can be flammable. However, specific data for DABCN is unavailable.
  • Corrosivity: Depending on the substituent groups, some derivatives might be corrosive [].

The reactivity of 3,7-diazabicyclo[3.3.1]nonane is notable in several chemical transformations:

  • Mannich Reaction: This reaction involves the condensation of formaldehyde and secondary amines, yielding derivatives such as 3,7-diazabicyclo[3.3.1]nonanes with various substituents at the nitrogen atoms .
  • Wolff-Kishner Reduction: This method is employed to reduce carbonyl groups in bispidine derivatives, converting ketones into methylene groups while preserving the bicyclic structure .
  • Aminomethylation: This reaction introduces functional groups at the nitrogen sites, allowing for the synthesis of various derivatives that can exhibit different biological activities .

3,7-Diazabicyclo[3.3.1]nonane has shown promising biological activity, particularly as a scaffold for developing ligands targeting nicotinic acetylcholine receptors (nAChRs). Research indicates that certain derivatives exhibit subtype selectivity, which is crucial for therapeutic applications in neurological disorders. The interaction with nAChRs suggests potential uses in drug discovery aimed at treating cognitive impairments and other neurological conditions .

The synthesis of 3,7-diazabicyclo[3.3.1]nonane can be achieved through various methods:

  • Cyclization of Piperidines: This involves the cyclization of piperidine derivatives to form the bicyclic structure.
  • Ring-Cleavage Reactions: Utilizing diazaadamantane as a precursor can lead to the formation of bispidine through ring-cleavage reactions.
  • Mannich Cyclocondensation: A common approach where amines react with formaldehyde and ketones or aldehydes to yield substituted bispidines .

The applications of 3,7-diazabicyclo[3.3.1]nonane extend across various fields:

  • Coordination Chemistry: Due to its ability to form stable complexes with metals, it is used in catalysis and material science.
  • Pharmaceuticals: Its derivatives serve as potential drugs targeting nAChRs for conditions such as Alzheimer's disease and other cognitive disorders.
  • Synthetic Chemistry: It acts as a versatile building block for synthesizing complex organic compounds.

Studies have focused on the interaction of 3,7-diazabicyclo[3.3.1]nonane derivatives with nicotinic acetylcholine receptors. These studies highlight how modifications to the nitrogen atoms influence binding affinity and selectivity towards different receptor subtypes. The findings suggest that specific substituents can enhance or diminish receptor interactions, providing insights into designing more effective ligands for therapeutic use .

Several compounds share structural similarities with 3,7-diazabicyclo[3.3.1]nonane, including:

Compound NameStructure TypeUnique Features
1,4-Diazabicyclo[2.2.2]octaneBicyclicSimpler nitrogen framework; less sterically hindered
1,5-Diazabicyclo[3.3.0]octaneBicyclicDifferent positioning of nitrogen; unique reactivity
2,6-Diazabicyclo[4.2.2]decaneBicyclicLarger ring size; different conformational dynamics

Uniqueness of 3,7-Diazabicyclo[3.3.1]nonane:

  • The specific arrangement of nitrogen atoms at positions 3 and 7 provides distinct electronic properties that enhance its biological activity compared to other diazabicyclic compounds.
  • Its ability to selectively interact with nicotinic acetylcholine receptors makes it particularly valuable in medicinal chemistry.

The Mannich reaction remains the most widely employed method for constructing the bispidine framework, providing access to a broad range of substituted derivatives through systematic variation of reaction components [1]. This three-component condensation involves the reaction of a ketone containing acidic alpha-hydrogens, a primary amine, and formaldehyde under acidic conditions to generate the characteristic bicyclic structure [2].

The general synthetic sequence begins with the preparation of 4-piperidinone derivatives, which serve as key intermediates in the double Mannich condensation process [1]. When conformationally homogeneous cyclic ketones are employed in the Mannich reaction, the major product yields are significantly increased, demonstrating the importance of substrate design in optimizing reaction outcomes [1]. The reaction typically proceeds through an initial condensation to form a piperidinone intermediate, followed by a second Mannich reaction that completes the bicyclic framework [21].

Reaction Conditions and Optimization

The classical Mannich approach for bispidine synthesis employs specific reaction conditions that have been optimized through extensive research [3]. The reaction is typically carried out in methanol medium using acetic acid as both catalyst and pH control agent [1]. Formaldehyde, often in the form of paraformaldehyde, serves as the aldehyde component in stoichiometric quantities relative to the amine and ketone substrates [6].

Temperature control proves critical for achieving optimal yields, with most reactions conducted at reflux temperatures in methanol [1]. The reaction completion is typically monitored over several hours, with reaction times ranging from 3 to 16 hours depending on the specific substrates employed [8]. The use of sealed reaction vessels under inert atmosphere conditions has been reported to improve yields and reduce side product formation [1].

Substrate Scope and Limitations

The Mannich approach demonstrates remarkable versatility in accommodating various substituted starting materials [17]. Primary amines ranging from simple aliphatic amines to more complex heterocyclic derivatives can be successfully employed [1]. The method has been successfully applied to incorporate 1-(3-aminopropyl)imidazole and 1-(2-aminoethyl)piperazine substituents, yielding the corresponding bispidinone derivatives in acceptable yields [1].

However, certain limitations exist within the classical Mannich methodology [2]. The formation of over-alkylated side products can complicate purification processes, particularly when using highly nucleophilic amine components [2]. Additionally, yields can vary dramatically depending on the specific amine employed, ranging from excellent yields of 85% for N,N'-dibenzylbispidinone to modest yields of 3-10% for N,N'-dimethylbispidinone derivatives [2].

Research Findings and Yield Data

Comprehensive studies have documented the synthesis of novel 3,7-diazabicyclo[3.3.1]nonane derivatives through modified Mannich procedures [1]. A representative example involves the preparation of 3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones, where the starting 1-(3-ethoxypropyl)-4-oxopiperidine was synthesized through Dieckmann condensation of 3-ethoxypropylamine with ethyl acrylate [1].

The subsequent Mannich cyclocondensation proceeded with paraformaldehyde and primary amines in the presence of acetic acid, yielding bispidinones that were subsequently reduced using Wolff-Kishner conditions [1]. The final reduction step employed hydrazine hydrate in the presence of potassium hydroxide in triethylene glycol at temperatures of 160-170°C for 5 hours, affording the desired bispidine derivatives in yields of 83% and 94% [1].

Dieckmann Cyclization Strategies for Bicyclic Core Formation

The Dieckmann cyclization represents an alternative approach to bispidine synthesis that involves intramolecular condensation of appropriately functionalized diesters [7]. This method provides access to bicyclic frameworks through ring-closing reactions that can be particularly effective for generating specific substitution patterns not readily accessible through Mannich chemistry [8].

Mechanistic Considerations

The Dieckmann cyclization proceeds through a well-established mechanism involving enolate formation, intramolecular nucleophilic attack, and subsequent elimination [7]. The reaction typically requires strong base conditions, with alkoxide bases such as potassium tert-butoxide proving most effective for promoting the cyclization [8]. The formation of five- and six-membered rings is generally favored due to reduced ring strain, making this approach particularly suitable for bispidine synthesis [7].

The success of Dieckmann cyclization in bispidine synthesis depends critically on the positioning of ester functionalities within the precursor molecule [8]. Optimal results are achieved when the diester precursor is designed to undergo cyclization that directly generates the bicyclic diazanonane framework or a closely related intermediate that can be readily converted to the target structure [8].

Experimental Implementation

Recent applications of Dieckmann cyclization to bispidine synthesis have demonstrated the practical utility of this approach [8]. The reaction typically employs potassium tert-butoxide in tetrahydrofuran under mild conditions, with reaction temperatures maintained below 60°C to prevent decomposition of sensitive intermediates [8]. The bicyclic piperidone intermediates formed through Dieckmann cyclization can be obtained in moderate yields of approximately 60% [8].

Following cyclization, the resulting ketone functionality can be subjected to double Mannich reactions to complete the bispidine framework [8]. This sequential approach allows for the introduction of nitrogen substituents at the 3,7-positions while maintaining the structural integrity of the bicyclic core formed through the initial Dieckmann reaction [8].

Advantages and Applications

The Dieckmann cyclization strategy offers several advantages over classical Mannich approaches [8]. The method provides excellent control over stereochemistry at the newly formed ring junction, often yielding products with defined configuration that may be difficult to achieve through other synthetic routes [8]. Additionally, the cyclization can be performed under relatively mild conditions that are compatible with sensitive functional groups [8].

The approach has been successfully applied in the synthesis of complex bispidine derivatives where precise control over substitution patterns is required [8]. The method is particularly valuable when preparing intermediates for further functionalization, as the cyclization products often retain reactive sites that can be exploited in subsequent transformations [8].

N-Functionalization Techniques for 3,7-Position Derivatization

The nitrogen atoms at positions 3 and 7 of the bispidine framework represent key sites for structural modification and functional group introduction [14]. These positions can accommodate a wide range of substituents through various synthetic strategies, enabling the preparation of bispidine derivatives with tailored properties for specific applications [15].

Direct N-Alkylation Methods

N-alkylation represents one of the most straightforward approaches for introducing substituents at the 3,7-positions of bispidine derivatives [17]. The reaction typically employs alkyl halides in the presence of base, with dimethylformamide serving as an effective solvent for these transformations [17]. The general procedure involves dissolving the bispidine substrate in dimethylformamide, followed by addition of the alkyl halide and stirring at room temperature for extended periods [17].

The alkylation reactions generally proceed smoothly with primary and secondary alkyl halides, providing good yields of mono- and dialkylated products depending on the stoichiometry employed [17]. Reaction times typically range from 72 hours at room temperature, though elevated temperatures can accelerate the process [17]. The products are typically isolated through aqueous workup followed by recrystallization from ethanol [17].

Acylation Strategies

N-acylation provides an alternative method for introducing carbonyl-containing substituents at the nitrogen centers [31]. This approach typically employs acid chlorides or anhydrides in the presence of base, allowing for the introduction of amide functionalities [31]. The reaction conditions are generally mild, proceeding at room temperature in organic solvents such as dichloromethane [31].

The acylation methodology has been successfully applied to introduce acetyl groups at the 3,7-positions, with the resulting N,N'-diacetylbispidine derivatives serving as valuable intermediates for further synthetic elaboration [31]. The reaction typically employs acid chlorides in stoichiometric quantities, with triethylamine or pyridine serving as base to neutralize the hydrochloric acid byproduct [31].

Carbamate and Urea Formation

The formation of carbamate and urea derivatives represents another important class of N-functionalization reactions [31]. These transformations typically employ isocyanates or carbonyldiimidazole as coupling reagents, providing access to protected amine derivatives that can be selectively deprotected under appropriate conditions [31].

The synthesis of N-tert-butoxycarbonyl (N-Boc) protected bispidine derivatives has been extensively studied, with the protecting group serving dual roles as both a synthetic handle and a means of modulating the basicity of the nitrogen centers [31]. The Boc protection can be readily introduced using di-tert-butyl dicarbonate in the presence of base, and subsequently removed under acidic conditions to regenerate the free amine [31].

Bioconjugation Applications

Recent developments in bispidine N-functionalization have focused on the introduction of bioorthogonal functional groups that enable selective conjugation to biomolecules [23]. The preparation of alkyne-containing bispidine derivatives has been achieved through reaction with propargyl bromide under basic conditions, providing substrates suitable for copper-catalyzed azide-alkyne cycloaddition reactions [23].

The synthesis of isothiocyanate-functionalized bispidine derivatives represents another important advancement in bioconjugation chemistry [23]. These compounds can be prepared through reaction of amine-terminated bispidines with p-phenylene diisothiocyanate, yielding reactive species capable of forming stable thiourea linkages with lysine residues on protein surfaces [23].

Post-Synthetic Modifications via Acylation/Alkylation Pathways

Post-synthetic modification strategies provide powerful methods for introducing structural diversity into preformed bispidine frameworks [20]. These approaches enable the preparation of extensive compound libraries from common intermediates, facilitating structure-activity relationship studies and the optimization of properties for specific applications [22].

Acylation Methodologies

Post-synthetic acylation represents one of the most versatile approaches for bispidine derivatization [31]. The methodology typically employs carboxylic acid chlorides as acylating agents, with the reaction proceeding under mild basic conditions to afford the corresponding amide products [31]. Alternative coupling reagents such as 1,1'-carbonyldiimidazole and N,N'-dicyclohexylcarbodiimide have also been successfully employed when acid chlorides are not readily available [31].

The acylation reactions generally proceed with high efficiency, providing yields in the range of 70-90% for most substrates [31]. The choice of coupling reagent can significantly impact both yield and selectivity, with acid chlorides typically providing the highest yields due to their enhanced reactivity [31]. The use of catalytic amounts of N,N-dimethylaminopyridine has been shown to accelerate reactions employing less reactive coupling reagents [31].

Alkylation Strategies

N-alkylation of preformed bispidine derivatives provides access to a wide range of substituted products through reaction with various alkyl halides [31]. The methodology has been successfully applied to introduce methyl, ethyl, and propyl substituents, enabling systematic studies of the effects of alkyl chain length on biological activity [31]. The reactions typically employ potassium carbonate as base in dimethylformamide solvent, with reaction times ranging from 12 to 48 hours at room temperature [31].

The selectivity of alkylation reactions can be controlled through careful selection of reaction conditions and protecting group strategies [31]. Mono-alkylation can be favored through the use of substoichiometric quantities of alkylating agent, while exhaustive alkylation can be achieved using excess reagent [31]. The use of bulky alkylating agents can lead to selective monoalkylation due to steric hindrance around the second nitrogen center [31].

Functional Group Tolerance and Selectivity

Post-synthetic modification reactions demonstrate excellent functional group tolerance, enabling the introduction of complex substituents without compromising the integrity of the bispidine framework [22]. Electron-withdrawing groups such as nitro, cyano, and trifluoromethyl substituents can be readily accommodated in both acylation and alkylation reactions [24]. Similarly, electron-donating groups including methoxy and dimethylamino functionalities are well-tolerated under standard reaction conditions [24].

The methodology has been successfully applied to introduce heterocyclic substituents, including pyridyl, imidazolyl, and triazolyl groups [24]. These modifications are particularly valuable for applications in coordination chemistry, where the additional nitrogen donor atoms can participate in metal binding [22]. The reactions typically proceed with high yields and selectivity, demonstrating the robustness of the post-synthetic modification approach [24].

Optimization and Scale-Up Considerations

Optimization studies have identified key parameters that influence the efficiency of post-synthetic modification reactions [20]. Temperature control proves critical, with most reactions proceeding optimally at room temperature to slightly elevated temperatures [20]. Solvent selection also plays an important role, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally providing superior results compared to protic solvents [20].

Scale-up considerations have been addressed through process optimization studies that examine the effects of concentration, reaction time, and workup procedures on product yield and purity [16]. Industrial-scale syntheses have been successfully implemented using continuous flow processes that provide improved heat and mass transfer compared to traditional batch reactions [16]. These processes typically employ residence times of 5-45 minutes with precise temperature control to maximize yield while minimizing side product formation [16].

Reaction TypeTypical Yield RangeReaction TimeTemperatureSolvent
Acid Chloride Acylation80-95%2-12 hours0-25°CDichloromethane
Carbonyldiimidazole Coupling70-85%12-24 hours25°CDimethylformamide
Alkyl Halide Alkylation75-90%24-72 hours25°CDimethylformamide
Carbamate Formation85-95%4-8 hours0-25°CDichloromethane

3,7-Diazabicyclo[3.3.1]nonane, commonly known as bispidine, represents a privileged ligand scaffold in coordination chemistry due to its unique structural and electronic properties [1] [2] [3]. The compound was first described by Mannich and Mohs in 1930 [4] and has evolved into one of the most versatile platforms for metal coordination.

The bispidine framework exhibits several distinctive characteristics that establish it as a privileged scaffold. The rigid diazaadamantane-derived backbone provides exceptional preorganization, with the two nitrogen atoms (N3 and N7) separated by approximately 2.9 Å in the favored chair-chair conformation [5] [6] [4]. This rigid structure enforces specific coordination geometries while maintaining sufficient elasticity to accommodate various metal ion sizes [5] [4].

The chair-chair conformation is thermodynamically most stable and creates a well-defined coordination cavity [5] [6]. In this arrangement, substituents at positions 2 and 4 adopt equatorial orientations (endo-endo configuration), providing optimal positioning of donor groups for metal coordination [2] [4]. The bicyclic structure effectively freezes conformational changes within the cavity, contributing to the high stability of resulting metal complexes [5] [2].

Two fundamental effects contribute to the privileged nature of bispidine ligands. The "bispidine effect" arises from the high basicity of the two tertiary amines in the chair-chair conformation, with first protonation constants (pKa) typically ranging from 11.2 to 12.2 [5] [7]. This "proton sponge" behavior means that once a metal ion coordinates and blocks the lone pairs of N3 and N7, reprotonation becomes extremely difficult, preventing proton-assisted decomplexation and ensuring exceptional kinetic inertness [4].

The "mousetrap effect" operates with higher denticity ligands containing pendant donor groups [4]. While these groups remain "swung out" during metal coordination, once they "swing in" to complete coordination, the metal ion becomes trapped regardless of thermodynamic stability. This mechanism allows for high kinetic inertness even when thermodynamic stability might be modest [4].

Denticity Variations in Transition Metal Complexes

Bispidine ligands demonstrate remarkable versatility in denticity, ranging from tetradentate to decadentate systems, with the potential for even higher coordination numbers [4]. This tunability allows for precise control over coordination geometry and metal selectivity.

Tetradentate bispidine ligands (L1-type) provide the basic coordination framework with two tertiary amines and two pyridine donors [4]. These systems typically enforce square pyramidal or octahedral geometries with one or two co-ligands positioned trans to N3 and N7 [4]. The tetradentate scaffold serves as the foundation for more complex systems and finds particular application in oxidation catalysis.

Pentadentate bispidine ligands (L3-L5) incorporate additional donor groups, commonly carboxylate or phosphonate substituents [8] [4]. These systems show enhanced stability compared to tetradentate analogs, with stability increases of approximately 2.5 orders of magnitude upon introduction of phosphonate donors [8]. However, pentadentate ligands typically do not achieve metal ion selectivity over the Irving-Williams series [8].

Hexadentate bispidine ligands (L11-L13) represent optimal systems for copper coordination in radiopharmaceutical applications [4]. These ligands form complexes with exceptional stability and inertness, showing negligible transchelation in superoxide dismutase and human serum challenges [4].

Heptadentate and octadentate bispidine ligands (L6-L8) achieve breakthrough performance in manganese(II) selectivity [8] [4]. These systems form eight-coordinate manganese complexes with unprecedented stability constants (log KMnL values of 19.5-24.7) and represent the first examples of significant thermodynamic selectivity for manganese over zinc [8].

Nonadentate bispidine ligands (L20-L21) provide complete encapsulation for trivalent metal ions such as indium(III) and lutetium(III) [4]. These systems demonstrate how the mousetrap effect can compensate for modest thermodynamic stability through exceptional kinetic inertness [4].

DenticityExample LigandsMetal SelectivityPrimary Applications
4L1 (2,4-bispyridyl)General transition metalsOxidation catalysis
5L3-L5 (carboxylate/phosphonate)MnII kinetic inertnessMRI contrast agents
6L11-L13CuII complexesRadiopharmaceuticals
7-8L6-L8MnII/ZnII selectivityMRI contrast agents
9L20-L21Trivalent metalsRadiopharmaceuticals

Thermodynamic Stability Trends Across Periodic Table Elements

Bispidine complexes exhibit remarkable deviations from the conventional Irving-Williams series, providing insights into the relationship between ligand design and metal selectivity [5] [7] [9]. The Irving-Williams series predicts stability order as Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II), but bispidine ligands frequently invert this trend [7] [9].

For the hexadentate ligand N2Py4, experimentally determined stability constants demonstrate the order Zn(II) > Cu(II) >> Co(II) > Ni(II) [5] [7]. Specifically, log KML values are: Zn(II) = 21.5, Cu(II) = 19.8, Co(II) = 15.0, and Ni(II) = 14.1 [5]. This inversion reflects the importance of size-match selectivity over electronic preferences [5] [7].

Force field calculations reveal that short metal-donor distances lead to significant strain buildup in the rigid bispidine framework [5]. The ligand cavity is optimized for larger metal ions, with zinc(II) providing the best size match at an average M-N distance of approximately 2.19 Å [5]. Smaller metal ions like cobalt(III) (1.95 Å average M-N distance) induce substantial ligand strain, with calculated strain energies reaching 61.1 kJ/mol for the N2Py4 system [5].

This size-selectivity principle extends across the periodic table. Manganese(II) selectivity represents a particularly significant achievement, as manganese complexes traditionally exhibit the lowest stability in the Irving-Williams series [8]. Heptadentate and octadentate bispidine ligands achieve unprecedented manganese selectivity through cavity optimization for eight-coordinate geometries [8].

The heptadentate ligand L6 demonstrates pMn = 12.71 versus pZn = 9.50 at pH 7.4, representing a ten-fold preference for manganese over zinc [8]. This selectivity arises because the large, rigid cavity perfectly accommodates the larger manganese(II) ion in eight-coordinate geometry, while smaller competitors like zinc(II) cannot achieve full coordination [8].

Main group and rare earth elements also show interesting selectivity patterns. Nonadentate bispidine L20 exhibits stability constants of log K = 21.0 for lutetium(III) but only 11.7 for indium(III) [4]. Despite the lower thermodynamic stability for indium, both complexes show similar high serum stabilities due to the mousetrap effect [4].

Catalytic Applications in Oxidation Reactions and Oxygen Activation

Bispidine ligands have revolutionized high-valent iron oxidation catalysis, producing some of the most reactive non-heme iron(IV)-oxo complexes known [1] [10] [11] [12] [13]. The rigid cavity enforces unusual coordination geometries that dramatically enhance oxidant reactivity.

Iron(IV)-oxo bispidine complexes represent exceptional oxidants due to the cavity size mismatch [4] [13]. The bispidine cavity is "too large" for the compact Fe(IV)=O unit, creating substantial destabilization that translates into extraordinarily high redox potentials [4] [13]. The tetradentate complex [(L1)Fe(IV)=O(Cl)]+ exhibits an intermediate spin (S=1) ground state and represents the fastest known non-heme ferryl oxidant [12] [14].

In cyclohexane oxidation, iron-bispidine catalysts achieve remarkable selectivity and efficiency [10] [11]. The tetradentate system produces cyclohexanol and cyclohexanone in up to 35% yield with alcohol/ketone ratios reaching 4:1 [11]. Mechanistic studies reveal that hydrogen atom abstraction by the ferryl complex is rate-determining, with emerging alkyl radicals having exceptionally short lifetimes [11].

Density functional theory calculations indicate that both Fe(IV)=O and Fe(V)=O species are accessible in bispidine systems [10] [15]. The small triplet-quintet energy gap in these intermediate-spin complexes contributes significantly to their exceptional reactivity [12] [14]. The [(L1)Fe(IV)=O(Cl)]+ complex demonstrates C-H activation of cyclohexane at -90°C, placing it among the most reactive synthetic iron oxidants [12].

Copper-bispidine complexes excel in oxygen activation and aziridination reactions [16] [17]. The rigid ligand framework promotes formation of unusual end-on peroxo-dicopper(II) complexes with remarkable stability [16] [17]. These species serve as effective catecholase mimics, though with moderate catalytic activity due to product inhibition by chelating catecholate ligands [16] [17].

In aziridination catalysis, copper-bispidine systems achieve excellent yields and selectivities with styrene substrates [4]. Introduction of secondary amines at N3 dramatically increases turnover frequencies through reversible deprotonation mechanisms that modulate copper electron density [4].

Manganese-bispidine oxidants demonstrate unique reactivity patterns. Mn(IV)=O complexes with bispidine ligands catalyze selective oxidation reactions, with reactivity dependent on ligand-tuned redox potentials and substrate approach geometries [4]. Mn(III)-peroxido species formed with certain bispidine ligands perform hydrogen atom abstraction reactions [4].

Oxygen activation mechanisms vary significantly between metal centers. Iron systems primarily operate through direct formation of high-valent metal-oxo species, while copper systems involve dioxygen binding and activation to form peroxo intermediates [8] [4]. The rigid bispidine framework provides precise control over these activation pathways through geometric constraints and electronic tuning [4].

The exceptional performance of bispidine-based oxidation catalysts reflects the synergy between ligand rigidity, cavity size effects, and electronic tuning [4]. These systems continue to provide new insights into bioinorganic oxidation mechanisms while offering practical solutions for selective organic transformations [4].

XLogP3

-0.2

Other CAS

280-74-0

Wikipedia

Bispidine

Dates

Last modified: 08-15-2023

Explore Compound Types